2-Oxocyclobutane-1-carbonitrile
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Overview
Description
2-Oxocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H5NO. It is a cyclic nitrile with a ketone functional group, making it an interesting subject for various chemical reactions and applications. This compound is often used in research and development due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxocyclobutane-1-carbonitrile can be synthesized through various methods. One common synthetic route involves the cyclization of a suitable precursor under controlled conditions. For example, the reaction of a nitrile with a ketone in the presence of a base can lead to the formation of the desired cyclic compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can also play a significant role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Oxocyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
2-Oxocyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The nitrile and ketone functional groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A similar compound with a ketone functional group but without the nitrile group.
Cyclobutanecarbonitrile: A compound with a nitrile group but lacking the ketone functional group.
2-Oxocyclopentane-1-carbonitrile: A structurally similar compound with an additional carbon in the ring.
Uniqueness
2-Oxocyclobutane-1-carbonitrile is unique due to the presence of both a nitrile and a ketone functional group within a four-membered ring. This combination of functional groups and ring strain makes it highly reactive and versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2-oxocyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-4-1-2-5(4)7/h4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNIPMCMAOFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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